Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
Overview
Description
Synthesis Analysis
The synthesis of 3,7-bis(dialkylamino)phenothiazin-5-ium compounds, including Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide, involves two classical methods: the thionation of diphenylamines and the cyclisation of o-amino-o′-halogenodiphenyl sulphides .Molecular Structure Analysis
The molecular formula of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide is C28H42BrN3S . Its molecular weight is 532.6 g/mol .Chemical Reactions Analysis
This compound, upon activation by light, can interact with biological substrates, demonstrating significant antiviral, antibacterial, and antitumor activity. From an electrochemical perspective, the derivatives of phenothiazine, including this compound, have been studied for their electrochemical properties on glassy carbon electrodes.Physical And Chemical Properties Analysis
The molecular weight of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide is 532.6 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Biomedical Applications and Biological Activity
Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide has been studied for its potential in various biomedical applications. One of its notable uses is in photodynamic therapy (PDT), where it serves as a photosensitizer. This compound, upon activation by light, can interact with biological substrates, demonstrating significant antiviral, antibacterial, and antitumor activity. Its application in biological staining and interaction with proteins is also noteworthy (Moura & Cordeiro, 2003).
Photodynamic Therapy for Cutaneous and Diabetic Ulcers
In the field of dermatology, this compound has been investigated for its efficacy in treating bacterially colonized chronic leg ulcers and diabetic foot ulcers. Studies have shown that, as a cationic photosensitizer, it can kill a broad spectrum of bacteria when activated by light, providing a novel approach to antimicrobial therapy (Morley et al., 2013).
Optimization for Treatment of Cutaneous Leishmaniasis
The compound has also been optimized for topical photodynamic therapy in the treatment of cutaneous leishmaniasis. This specific phenothiazine photosensitizer, applied topically as a cream, has shown promising therapeutic measures for this condition (Akilov et al., 2009).
Electrochemical Properties and Electropolymerization
From an electrochemical perspective, the derivatives of phenothiazine, including this compound, have been studied for their electrochemical properties on glassy carbon electrodes. These studies have highlighted the complex kinetics of electrode reactions and their potential applications in electropolymerization processes (Kuzin et al., 2021).
Supramolecular Self-Assembly for Photodynamic Therapy
The compound's derivatives have been synthesized for their use in photodynamic therapy as efficient antibacterial and anticanceragents. Research has delved into the preparation of aqueous dispersions of nanoparticles with controlled morphology using these derivatives. Such applications are significant in enhancing the effectiveness of photodynamic therapy (Khadieva, Gorbachuk, & Stoikov, 2020).
Interaction with DNA for Photodynamic Therapy
In terms of interaction with DNA, studies have shown that derivatives of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide can bind to DNA, influencing the design of new drugs and agents for photodynamic therapy. This interaction is crucial for understanding the mechanisms of drug action and developing more effective photodynamic agents (Khadieva et al., 2021).
Photodynamic Therapy for Leishmaniasis
Additionally, the compound has been used in photodynamic therapyfor treating cutaneous leishmaniasis, exhibiting high parasiticidal effects. Its use in vivo against Leishmania major has shown promising results, potentially guiding the establishment of curative PDT regimens for future clinical trials (Akilov et al., 2007).
Electrochemical Detection of DNA Interaction
The compound has also been involved in studies focusing on electrochemical genosensors for detecting its interaction with DNA. This research underscores the potential of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide in biosensor technology, particularly in identifying DNA interactions through electrochemical methods (Kara et al., 2002).
properties
IUPAC Name |
dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMPBOPIZQTTLB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471001 | |
Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |
CAS RN |
30189-85-6 | |
Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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